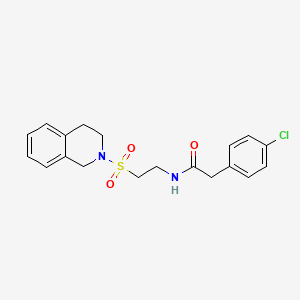
2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
This study focuses on the synthesis of new quinazolines which demonstrate potential as antimicrobial agents. The compounds were evaluated for their antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, and others (Desai, Shihora, & Moradia, 2007).
Cytotoxic Activity of Some Novel Sulfonamide Derivatives
This research involves the synthesis of sulfonamide derivatives and their screening for anticancer activity against breast and colon cancer cell lines. Compound 17 exhibited potent activity against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Structural Aspects and Properties of Salt and Inclusion Compounds of 8-Hydroxyquinoline Based Amides
This study investigates the structural aspects of two amide-containing isoquinoline derivatives. It reveals how these compounds interact with different acids to form gels or crystalline solids, offering insights into their chemical properties and potential applications (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Effect of a Novel Anilidoquinoline Derivative in Japanese Encephalitis
This study evaluates the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro and in vivo, suggesting potential as a treatment option (Ghosh et al., 2008).
Synthesis of New 1,3-Oxazolyl-7-Chloroquinazolin-4(3H)ones and Evaluation of Their Antimicrobial Activities
This research involves the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activity evaluation. Some compounds showed good activity compared to standard drugs, indicating their potential in antimicrobial treatments (Patel & Shaikh, 2011).
Design and Synthesis of Quinazolinyl Acetamides for Their Analgesic and Anti-inflammatory Activities
This study explores the synthesis of novel quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities. One compound, in particular, showed potent activity, indicating its potential use in pain and inflammation management (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Crystal Structure of 2-[4-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-2-Oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione Dimethyl Sulfoxide Monosolvate
This paper presents the crystal structure of a specific compound, contributing to the understanding of its chemical properties and potential applications in various fields (Celik et al., 2015).
Synthesis, Anti-microbial and Molecular Docking Studies of Some 2,3-disubsttuted Quinazolinone Analogs
The study focuses on synthesizing 2,3-disubstituted quinazolinone analogs and their antibacterial activity. It also includes molecular docking studies to understand their interactions with bacterial proteins (Rajasekaran & Rao, 2015).
Mécanisme D'action
Orientations Futures
The results of the study would help to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIWELKJGGJDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


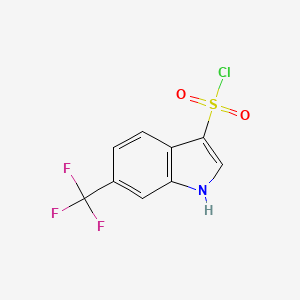
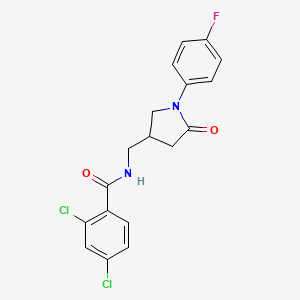
![2-[(4-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2967826.png)
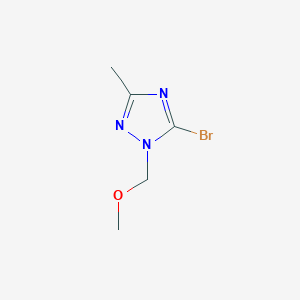
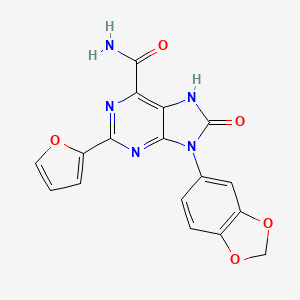

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2967832.png)
![2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2967833.png)

![[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B2967836.png)
![2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide](/img/structure/B2967837.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B2967838.png)
